
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide, also known as BMN-673, is a poly (ADP-ribose) polymerase (PARP) inhibitor. It is a small molecule that has been shown to have anti-tumor activity in preclinical studies. BMN-673 has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide works by inhibiting the activity of PARP enzymes, which are involved in repairing DNA damage in cells. When cancer cells are exposed to N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide, they are unable to repair DNA damage, which leads to their death. N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has been found to be particularly effective in cancer cells that have defects in DNA repair pathways, such as those with BRCA mutations.
Biochemical and Physiological Effects:
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has been shown to have a potent cytotoxic effect on cancer cells, while sparing normal cells. It has been found to induce apoptosis, or programmed cell death, in cancer cells. N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has also been found to inhibit tumor growth and metastasis in preclinical studies.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the advantages of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide is its potency and selectivity for cancer cells. It has been found to have a low toxicity profile in preclinical studies. However, one limitation of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide is its high cost, which may limit its use in clinical settings.
Direcciones Futuras
There are several potential future directions for the study of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide. One area of research is the development of combination therapies that include N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide with other anti-cancer agents. Another area of research is the identification of biomarkers that can predict response to N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide. Additionally, the development of more potent and selective PARP inhibitors is an active area of research.
Métodos De Síntesis
The synthesis of N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide involves a multistep process that starts with the reaction of 6-methoxynaphthalene-2-carboxylic acid with benzylamine to form N-benzyl-6-methoxynaphthalene-2-carboxamide. The resulting compound is then reacted with 2-bromo-3-methylbutyryl chloride to form N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide.
Aplicaciones Científicas De Investigación
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has been extensively studied in preclinical and clinical studies for its anti-tumor activity. It has been found to be effective in the treatment of various types of cancer, including breast, ovarian, and pancreatic cancer. N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide has been shown to have a potent cytotoxic effect on cancer cells, while sparing normal cells.
Propiedades
Nombre del producto |
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide |
|---|---|
Fórmula molecular |
C21H21NO2 |
Peso molecular |
319.4 g/mol |
Nombre IUPAC |
N-benzyl-2-(6-methoxynaphthalen-2-yl)propanamide |
InChI |
InChI=1S/C21H21NO2/c1-15(21(23)22-14-16-6-4-3-5-7-16)17-8-9-19-13-20(24-2)11-10-18(19)12-17/h3-13,15H,14H2,1-2H3,(H,22,23) |
Clave InChI |
LCSGTBKEHQPHFM-UHFFFAOYSA-N |
SMILES |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 |
SMILES canónico |
CC(C1=CC2=C(C=C1)C=C(C=C2)OC)C(=O)NCC3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![6-bromo-4-(5H-chromeno[4,3-b]pyridin-3-yl)-3-phenyl-2H-chromen-2-one](/img/structure/B270324.png)
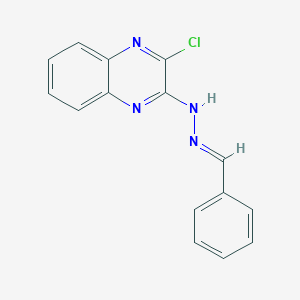
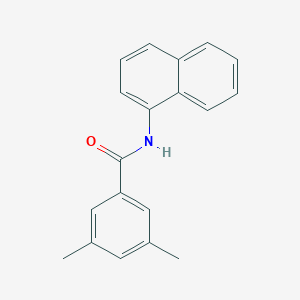
![1-Methyl-4-({3-[(4-methylphenyl)sulfonyl]-1-propenyl}sulfonyl)benzene](/img/structure/B270336.png)

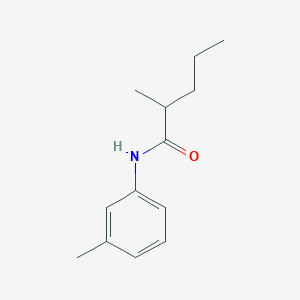
![1-Propyl-4-ethoxy[1,2,4]triazolo[4,3-a]quinoxaline](/img/structure/B270345.png)
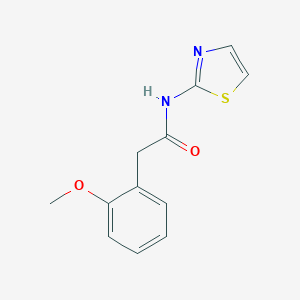
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(5-methyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)sulfanyl]acetamide](/img/structure/B270349.png)
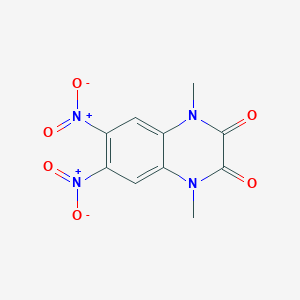
![N-(4-{2-[(4-methylphenyl)sulfonyl]acetyl}phenyl)acetamide](/img/structure/B270353.png)
![N-[4-(dimethylamino)phenyl]-2-[(1-phenyl-1H-tetraazol-5-yl)sulfanyl]acetamide](/img/structure/B270355.png)
![(8Z)-8-[1-(hydroxyamino)ethylidene]-4-methylchromene-2,7-dione](/img/structure/B270356.png)